8-Br-pet-cgmp sodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

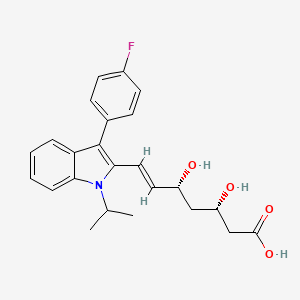

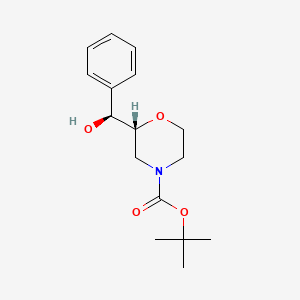

The synthesis of 8-Br-pet-cgmp sodium salt involves the modification of the cGMP structure to include an 8-bromo group and a photo-labile NPE (1-(2-nitrophenyl)ethyl) ester for controlled release upon irradiation with ultraviolet light. The process yields diastereoisomeric mixtures, which are separated chromatographically into axial and equatorial isomers. Axial isomers exhibit better solubility and hydrolytic stability compared to their equatorial counterparts and previously reported DMNB-caged derivatives (Hagen et al., 1998).

Molecular Structure Analysis

8-Br-pet-cgmp's structure includes a bromine atom at the 8th position of the guanine base, enhancing its resistance to phosphodiesterase enzymes. This modification preserves the molecule's ability to activate or inhibit specific signaling pathways effectively. The introduction of the PET (phenyl-etheno-triazole) group enhances its specificity and binding affinity towards target proteins, providing insights into the interaction between cGMP and its receptors or channels (Wei et al., 1996).

Chemical Reactions and Properties

This compound acts as a stable analog of cGMP, capable of mimicking natural cGMP's effects in cellular studies without being rapidly degraded. It has been utilized in various studies to understand cGMP's role in cellular processes, such as ion channel regulation, by directly interacting with cyclic nucleotide-gated channels and potentially altering their conformation to modulate activity (Hagen et al., 1996).

Physical Properties Analysis

The physical properties of this compound, such as solubility, stability, and photochemical behavior, are crucial for its application in biochemical and physiological experiments. The axial isomers of NPE-caged 8-Br-cGMP, for instance, are noted for their improved solvolytic stability and solubility, making them suitable for physiological studies involving light-induced release of cGMP to activate specific signaling pathways (Hagen et al., 1998).

Chemical Properties Analysis

The chemical stability and reactivity of this compound under various conditions are essential for its utility in experimental settings. Its resistance to enzymatic degradation allows for more precise control over cGMP levels in cellular environments, facilitating the study of cGMP-dependent pathways and mechanisms. The compound's ability to selectively activate or inhibit cGMP-dependent proteins provides a valuable tool for dissecting the roles of these proteins in physiological and pathological processes (Valtcheva et al., 2009).

作用機序

将来の方向性

The selective modulation of either rod or cone photoreceptor activity can be achieved by the combined treatment with the weak rod-selective CNG-channel inhibitor (Rp-8-Br-PET-cGMPS) and the cone-selective CNG-channel activator . This strategy may allow for improvements in visual performance in certain light environments .

特性

IUPAC Name |

3-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN5O7P/c19-17-21-11-14(24(17)16-12(25)13-10(30-16)7-29-32(27,28)31-13)22-18-20-9(6-23(18)15(11)26)8-4-2-1-3-5-8/h1-6,10,12-13,16,25H,7H2,(H,20,22)(H,27,28)/t10-,12-,13-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTFYLRNLQRROD-XNIJJKJLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=O)(O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=O)(O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN5O7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanone, 1-(3-hydroxybicyclo[2.2.1]hept-1-YL)-, exo-(9CI)](/img/structure/B1145951.png)

![4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol](/img/structure/B1145953.png)